rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans
Description
Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol (calculated based on formula) Purity: ≥95% Structure: The compound features a trans-configured cyclopropane ring with a benzyl group at the (1R,2R) position and an ethanol chain at the adjacent carbon. The "rac" designation indicates a racemic mixture, though the trans stereochemistry is well-defined.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(2-benzylcyclopropyl)ethanol |
InChI |
InChI=1S/C12H16O/c13-7-6-11-9-12(11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
IRLIVFFFNALBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1CC2=CC=CC=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylcyclopropyl ketone or aldehyde.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzylcyclopropyl ethan-1-ol derivatives.
Scientific Research Applications
rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors, which could influence various biochemical processes .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Stereochemical Control : demonstrates that ligand choice (BPhen vs. rac-BINAP) significantly impacts dr and ee in styryl analogs. Similar optimization may apply to benzyl derivatives but lacks direct data.
- Biological Activity: No direct evidence exists for the benzyl compound’s bioactivity, but analogs like trifluoromethyl derivatives are known for enhanced pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
